Silver benzoate
Overview
Description
Silver benzoate is an organic compound with the chemical formula C₇H₅AgO₂. It is the silver salt of benzoic acid and appears as a white to cream-colored crystalline powder. This compound is known for its antimicrobial properties and is used in various applications, including cosmetics and pharmaceuticals .
Mechanism of Action
Target of Action
Silver benzoate, also known as SILVER(I) BENZOATE, is a compound that has been found to be an efficient catalyst in the reaction of carbon dioxide with various ketones . The primary targets of this compound are these ketones, which are organic compounds characterized by the presence of a carbonyl group. The role of these ketones varies depending on their structure and the context in which they are found.
Mode of Action
The interaction of this compound with its targets involves the catalysis of reactions involving carbon dioxide and various ketones . This catalytic action results in the formation of γ-lactone derivatives , which are cyclic esters that can have various applications in the chemical industry.
Biochemical Pathways
Benzoate is metabolized in the human body and in some bacteria through a process that involves its conversion to benzoyl-CoA, a key intermediate in the degradation of aromatic compounds . This process can occur under both aerobic and anaerobic conditions .
Pharmacokinetics
It is known that the compound is soluble in hot water and slightly soluble in alcohol , which could influence its bioavailability.
Result of Action
The result of this compound’s action is the formation of γ-lactone derivatives when it acts as a catalyst in the reaction of carbon dioxide with various ketones . These derivatives can have various applications in the chemical industry.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its solubility in different solvents could affect its bioavailability and thus its efficacy . Additionally, the compound’s stability could be influenced by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
Silver benzoate has been found to play a role in biochemical reactions. It acts as a catalyst in the reaction of carbon dioxide with various ketones
Cellular Effects
This compound has antimicrobial properties, meaning it helps in preventing the growth of microbes . These ions are highly reactive and can disrupt vital functions in bacterial cells, ultimately leading to their death or the inhibition of their growth . Individuals with sensitive skin should be cautious, as silver compounds can sometimes cause irritation or allergic reactions .
Molecular Mechanism
The molecular mechanism of action of this compound involves the release of silver ions when used in products. These ions are highly reactive and can disrupt vital functions in bacterial cells, leading to their death or the inhibition of their growth .
Temporal Effects in Laboratory Settings
It is known that this compound is used as a catalyst in the reaction of carbon dioxide with various ketones .
Dosage Effects in Animal Models
It is known that silver compounds can sometimes cause irritation or allergic reactions .
Metabolic Pathways
It is known that this compound acts as a catalyst in the reaction of carbon dioxide with various ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver benzoate can be synthesized by reacting silver nitrate with sodium benzoate. The reaction proceeds as follows:
AgNO3+C7H5COONa→C7H5COOAg↓+NaNO3
In this reaction, an equimolar amount of silver nitrate solution is mixed with sodium benzoate solution, resulting in the precipitation of this compound. The precipitate is then washed with water and dried in a vacuum desiccator .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is typically produced in a batch process, where the reactants are mixed in large reactors, and the product is filtered, washed, and dried under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Silver benzoate undergoes various chemical reactions, including:
Substitution Reactions: this compound can react with halogens to form halogenated benzoic acids.
Catalytic Reactions: It acts as a catalyst in the reaction of carbon dioxide with various ketones, forming γ-lactone derivatives.
Common Reagents and Conditions:
Bromine in Carbon Tetrachloride: Used in the Hunsdiecker reaction to form halogenated benzoic acids.
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD): Used as a catalytic system for the reaction of carbon dioxide with ketones.
Major Products:
Bromobenzene: Formed in the Hunsdiecker reaction.
γ-Lactone Derivatives: Formed in the catalytic reaction with carbon dioxide.
Scientific Research Applications
Silver benzoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Silver Acetate (C₂H₃AgO₂): Similar antimicrobial properties but different solubility and reactivity.
Silver Nitrate (AgNO₃): Widely used in medical applications for its strong antimicrobial properties.
Silver Sulfadiazine (C₁₀H₉AgN₄O₂S): Used in burn treatments for its antimicrobial properties.
Uniqueness of Silver Benzoate: this compound is unique due to its combination of silver’s antimicrobial properties and the stability provided by the benzoate ion. This makes it particularly suitable for use in cosmetics and as a catalyst in organic reactions .
Properties
IUPAC Name |
silver;benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2.Ag/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDWGXZGFUNWKB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-].[Ag+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5AgO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883426 | |
Record name | Benzoic acid, silver(1+) salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
532-31-0 | |
Record name | Silver benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, silver(1+) salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, silver(1+) salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Silver benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.759 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SILVER BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKL351M7YF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Silver benzoate has the molecular formula C7H5AgO2 and a molecular weight of 228.99 g/mol. []
A: While the provided abstracts do not contain specific spectroscopic data, researchers commonly employ techniques like UV-Vis spectroscopy, FTIR spectroscopy, and NMR spectroscopy to characterize this compound and its derivatives. For example, the formation of silver nanoparticles embedded in alkyd resin using this compound was confirmed by UV-Vis spectroscopy, which showed a surface plasmon resonance peak at 455 nm. Additionally, FTIR analysis revealed a stretching vibration characteristic of the Ag-O bond at 696 cm-1. []
A: this compound exhibits limited solubility in water (2.66 g/L at 25 °C) but shows slight solubility in ethanol (0.169 g/L cold, 0.465 g/L reflux). Benzene is a commonly used solvent for this compound reactions, although the exact solubility data for the dibenzoate reagent is unavailable. []
A: While this compound itself is relatively stable, mixtures containing this compound and gold sulforesinate have been found to be unstable, leading to the immediate precipitation of metallic silver due to the reduction of this compound. []
A: this compound, in conjunction with iodine, forms an active reagent known as silver iododibenzoate. This reagent facilitates the conversion of alkenes to cis-dibenzoates under mild conditions. []
A: The nature of the silver salt significantly influences the product distribution in the Prévost reaction. For instance, using silver 3,5-dinitrobenzoate with 5α-cholest-2-ene yields the corresponding diaxial and diequatorial esters, along with the more stable iodo-ester intermediate 3α-iodo-5α-cholestan-2β-yl 3,5-dinitrobenzoate. Interestingly, employing silver p-chlorobenzoate leads to the formation of the diaxial ester and the unexpected iodo-diester 2β,3β-di-p-chlorobenzoyloxy-1α-iodo-5α-cholestane. []
A: Studies on the benzoyloxylation of arenes using the complex formed from bromine and this compound revealed unusual substituent effects. Electron-withdrawing groups, such as –NO2, –CN, and –CO–, on the aromatic ring promote the reaction but surprisingly direct the attacking reagent exclusively to the meta position. []
A: While specific strategies to enhance the stability of this compound mixtures are not detailed in the provided abstracts, researchers often explore approaches like using alternative solvents, adjusting the reaction conditions, or introducing stabilizing agents. For instance, the development of coordination compounds comprising a gold mercaptide and an equimolar proportion of a silver compound (carboxylates or mercaptides) led to improved stability compared to prior art mixtures of gold sulforesinate and this compound, eliminating the undesirable precipitation of metallic silver. []
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